molecular formula C27H27N3O B12125254 7-methyl-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline

7-methyl-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline

Cat. No.: B12125254
M. Wt: 409.5 g/mol
InChI Key: QQVDEHVXDBLBNW-UHFFFAOYSA-N
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Description

The compound features a methyl group at position 7 and a benzyl substituent at position 6, with a 3-methylbutoxy side chain attached to the benzyl moiety.

Properties

Molecular Formula

C27H27N3O

Molecular Weight

409.5 g/mol

IUPAC Name

7-methyl-6-[[2-(3-methylbutoxy)phenyl]methyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C27H27N3O/c1-18(2)15-16-31-24-14-7-4-10-20(24)17-30-26-19(3)9-8-11-21(26)25-27(30)29-23-13-6-5-12-22(23)28-25/h4-14,18H,15-17H2,1-3H3

InChI Key

QQVDEHVXDBLBNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC5=CC=CC=C5OCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and quinoxaline precursors, followed by their fusion to form the indoloquinoxaline core. The benzyl group with the 3-methylbutoxy substituent is then introduced through a series of substitution reactions.

For example, the synthesis might begin with the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound These intermediates are then coupled under specific conditions to form the indoloquinoxaline core

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of green chemistry principles, such as solvent-free reactions or the use of renewable starting materials .

Chemical Reactions Analysis

Types of Reactions

7-methyl-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group allows for nucleophilic substitution reactions, where the 3-methylbutoxy group can be replaced with other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced indoloquinoxaline derivatives.

Scientific Research Applications

7-methyl-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby disrupting DNA replication and transcription . The compound may also inhibit specific enzymes or receptors involved in disease pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Key Derivatives and Their Substituents

Compound Name Substituents Key Properties/Activities
7-Methyl-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline - 7-methyl
- 6-benzyl with 3-methylbutoxy chain
Hypothesized enhanced DNA binding due to hydrophobic side chain; potential anticancer/antiviral activity
NCA0424 - Aminoethyl side chain High DNA binding affinity (lgKa ~5.57–5.89); antitumor activity against leukemia and sarcomas
9-OH-B-220 - Hydroxyl group at position 9 Strong DNA intercalation (lgKa ~6.23–6.87); significant MDR modulation
6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline - 4-methoxyphenyl at position 6 High HOMO energy (-5.12 eV), low band gap (2.58 eV); optoelectronic applications
PK2-PK4 (Triazole Derivatives) - Triazole-linked nitro/methyl/methoxybenzyl groups Enhanced cytotoxicity (IC50 ~0.8–2.5 µM) against cervical, prostate, and lung cancers
5c/5d (Ether Derivatives) - 2-(2-methoxyethoxy)ethyl or 2-(2-(2-methoxyethoxy)ethoxy)ethyl chains Improved solubility; moderate antiviral activity

DNA Binding and Thermal Stability

  • DNA Affinity: Substituents directing side chains toward the DNA minor groove (e.g., 9-OH-B-220) significantly enhance binding (lgKa >6.0) compared to aminoethyl derivatives like NCA0424 (lgKa ~5.5–5.9) . The 3-methylbutoxy group in the target compound may mimic this orientation, though experimental data are lacking.
  • Thermal Stability: Compounds with polar side chains (e.g., hydroxyl or methoxy groups) stabilize DNA complexes by forming hydrogen bonds, increasing melting temperatures (ΔTm up to 8°C) .

Anticancer and Antiviral Activity

  • Cytotoxicity: Triazole derivatives (PK2-PK4) show potent activity (IC50 <1 µM) due to their ability to intercalate DNA and inhibit topoisomerases . In contrast, 7-methyl-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline’s bulky substituent may reduce topoisomerase inhibition but improve MDR modulation .
  • Antiviral Activity: Ether-linked derivatives (e.g., 5c/5d) exhibit moderate antiviral effects (EC50 ~10–50 µM) against herpesviruses, while charged derivatives (e.g., 2,3-dimethyl-6-[2-(trimethylamino)ethyl]-6H-indolo[2,3-b]quinoxaline iodide) show enhanced potency (EC50 ~1–5 µM) due to improved cellular uptake .

Physicochemical and Electronic Properties

  • Electrochemical Properties : Methoxyphenyl derivatives exhibit the highest HOMO energies (-5.12 eV) and lowest band gaps (2.58 eV), making them suitable for OLEDs . The target compound’s benzyl substituent may reduce conjugation, shifting HOMO levels unfavorably for optoelectronic use.

Biological Activity

7-methyl-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline is a synthetic compound belonging to the indolo[2,3-b]quinoxaline family. This class of compounds has garnered attention due to its diverse biological activities, particularly in cancer and viral disease research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 7-methyl-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline is C27H27N3OC_{27}H_{27}N_{3}O, with a molecular weight of approximately 409.52 g/mol. The compound features a fused bicyclic structure that includes both indole and quinoxaline moieties, which are known for their pharmacological significance.

Research indicates that compounds within the indolo[2,3-b]quinoxaline class exhibit various mechanisms of action, including:

  • Inhibition of Enzymes : Many derivatives have shown potential as inhibitors of key enzymes involved in cancer progression and viral replication.
  • Induction of Apoptosis : Certain studies have demonstrated that these compounds can induce apoptosis in cancer cells through pathways involving caspases and Bcl-2 family proteins.
  • VEGFR-2 Inhibition : Some derivatives have been identified as effective inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.

Biological Activity Overview

The biological activity of 7-methyl-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline can be summarized as follows:

Activity TypeDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cell lines (e.g., MCF-7, HepG2)
VEGFR-2 InhibitionExhibits IC50 values ranging from 2.9 to 5.4 µM
CytotoxicityLow toxicity against normal cells; IC50 values comparable to sorafenib

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies revealed that 7-methyl-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline exhibited significant cytotoxic effects against MCF-7 and HepG2 cell lines with IC50 values ranging from 2.1 to 9.8 µM. The compound was found to induce apoptosis effectively by increasing the levels of pro-apoptotic proteins such as BAX and caspases while decreasing anti-apoptotic Bcl-2 levels .
    CompoundIC50 (µM) against MCF-7IC50 (µM) against HepG2
    7-Methyl Compound2.72.1
    Sorafenib3.42.2
  • Structure-Activity Relationship (SAR) : The SAR analysis indicated that modifications on the indolo[2,3-b]quinoxaline backbone significantly influence biological activity. For instance, substituents like the bulky 4-(3-methylbutoxy)benzyl group enhance solubility and bioavailability, potentially improving therapeutic efficacy compared to simpler analogs .

Q & A

Basic: What are the recommended synthetic routes for 7-methyl-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Formation: Condensation of isatin derivatives with o-phenylenediamine under acidic conditions (e.g., glacial acetic acid in ethanol) to form the indoloquinoxaline core .

Substituent Introduction: Alkylation or nucleophilic substitution at the 6-position using 2-(3-methylbutoxy)benzyl halides. Solvent choice (e.g., DMF or dichloromethane) and temperature (60–80°C) are critical for regioselectivity .

Purification: Column chromatography with silica gel and recrystallization from ethanol/dichloromethane mixtures improve purity.
Optimization Tips:

  • Use coupling agents like PyBOP to enhance substitution efficiency .
  • Monitor reaction progress via TLC and adjust pH to minimize by-products .

Basic: How is the molecular structure of this compound characterized using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies protons on the indole (δ 7.2–8.5 ppm), quinoxaline (δ 8.1–8.7 ppm), and benzyl/alkoxy groups (δ 1.2–4.5 ppm). Splitting patterns confirm substitution positions .
    • ¹³C NMR: Assigns carbons in the aromatic core (δ 115–150 ppm) and aliphatic chains (δ 20–70 ppm).
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 456.2) and fragmentation patterns .
  • X-ray Crystallography: Resolves 3D conformation if single crystals are obtained (rare due to flexibility of the alkoxy chain) .

Advanced: What experimental approaches are used to investigate the DNA intercalation mechanism of this compound?

Methodological Answer:

  • UV-Vis Titration: Monitor hypochromism and redshift in absorption spectra upon DNA addition. Calculate binding constants (Kb ~10⁵ M⁻¹) using the Benesi-Hildebrand equation .
  • Fluorescence Quenching: Competitive assays with ethidium bromide to assess intercalation efficiency.
  • Circular Dichroism (CD): Detect conformational changes in DNA (e.g., B-to-Z transitions) upon binding .
  • Molecular Docking: Use software like AutoDock to model interactions with DNA base pairs (e.g., dG-dC regions) .

Advanced: How can researchers address discrepancies in reported biological activities across different studies?

Methodological Answer:

  • Variable Control: Standardize assay conditions (e.g., cell lines, incubation time, and solvent/DMSO concentration) to reduce variability .
  • SAR Studies: Systematically modify substituents (e.g., alkoxy chain length, benzyl groups) and compare bioactivity trends .
  • Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers and confounding factors .

Advanced: What strategies are employed to enhance the solubility and bioavailability of this compound without compromising bioactivity?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) at the alkoxy chain to improve water solubility .
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (PLGA) for controlled release .
  • Structural Modifications: Replace the 3-methylbutoxy group with polar substituents (e.g., PEG-linked chains) while retaining DNA-binding affinity .

Advanced: How do computational methods contribute to understanding the structure-activity relationship (SAR) of indoloquinoxaline derivatives?

Methodological Answer:

  • QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond donors to predict bioactivity and optimize lead compounds .
  • DFT Calculations: Analyze electron density maps to identify reactive sites (e.g., N10 in quinoxaline) for targeted modifications .
  • Molecular Dynamics (MD): Simulate ligand-DNA interactions over time to assess binding stability and residence time .

Basic: What in vitro assays are appropriate for initial screening of anticancer activity for this compound?

Methodological Answer:

  • Cytotoxicity Assays: MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Apoptosis Detection: Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
  • Cell Cycle Analysis: PI staining and flow cytometry to identify G1/S or G2/M arrest .

Advanced: What are the challenges in scaling up the synthesis of this compound while maintaining purity and yield?

Methodological Answer:

  • Process Optimization: Transition from batch to continuous flow reactors for better temperature and mixing control .
  • By-Product Management: Implement inline FTIR or HPLC monitoring to detect impurities early .
  • Green Chemistry: Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

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